

GSK180: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Gsk180

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This technical guide provides a comprehensive overview of the mechanism of action of **GSK180**, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway, and its inhibition is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This document details the core mechanism, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine pathway.

Core Mechanism of Action

GSK180 is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[1][2] KMO is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[2] This pathway is integral to immune regulation and the production of neuroactive metabolites.[2]

KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] **GSK180**'s inhibitory action is competitive with the enzyme's natural substrate, kynurenine.[2][3] By binding to the active site of KMO, **GSK180** blocks the conversion of kynurenine to 3-HK.[1] This inhibition redirects the kynurenine pathway, leading to a decrease in the production of downstream metabolites, including the neurotoxic 3-HK and quinolinic acid.[2][4] Concurrently, the blockage causes an accumulation of the upstream substrate, kynurenine.[2] This

accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite with neuroprotective properties.[2]

The modulation of this pathway by **GSK180** has shown therapeutic potential in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[2]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of **GSK180** have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro and In-Cell Inhibitory Activity of GSK180

Assay Type	Target/System	Species	IC ₅₀	Reference
Biochemical Assay	Recombinant KMO	Human	~6 nM	[5][6]
Cell-Based Assay	KMO expressed in HEK293 cells	Human	2.0 µM	[3]
Cell-Based Assay	Endogenous KMO	Primary Human Hepatocytes	2.6 µM	[3][5][6]
Biochemical Assay	Recombinant KMO	Rat	7 µM	[6][7]

Table 2: In Vivo Pharmacokinetic Profile of GSK180 in Rats

Parameter	Value	Reference
Volume of distribution (V _{dss})	0.14 L/kg	[2][8]
Plasma clearance (Cl _p)	0.45 ml/min/kg	[2][8]
Half-life (t _{1/2})	3 hours	[2][8]
Free fraction in plasma	7.7%	[2]

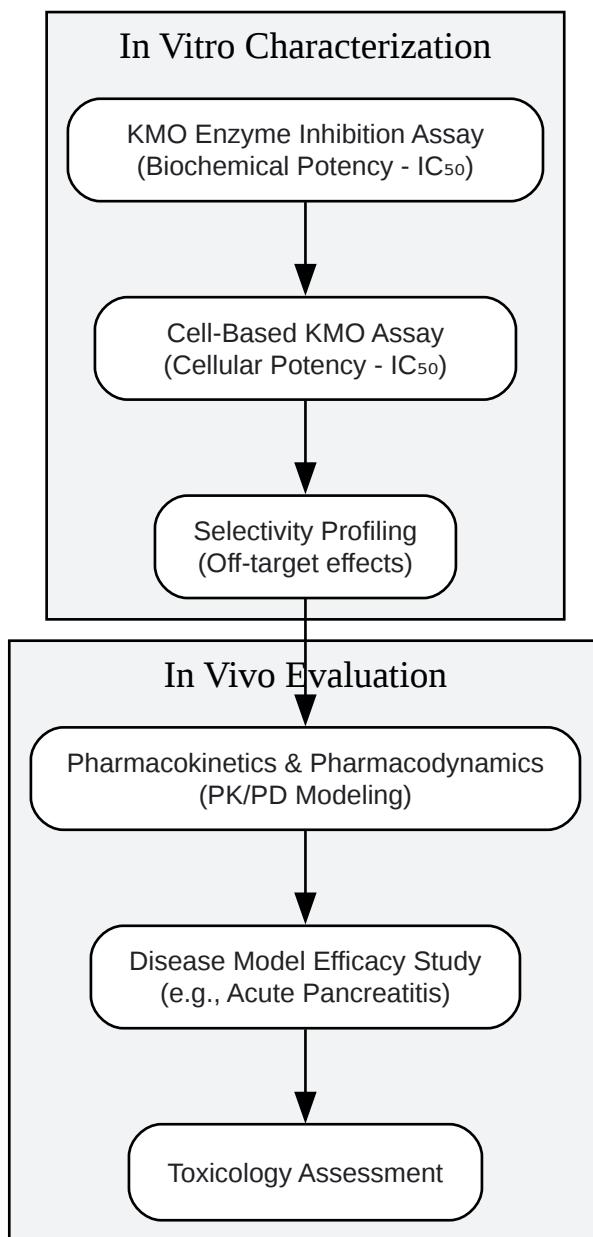
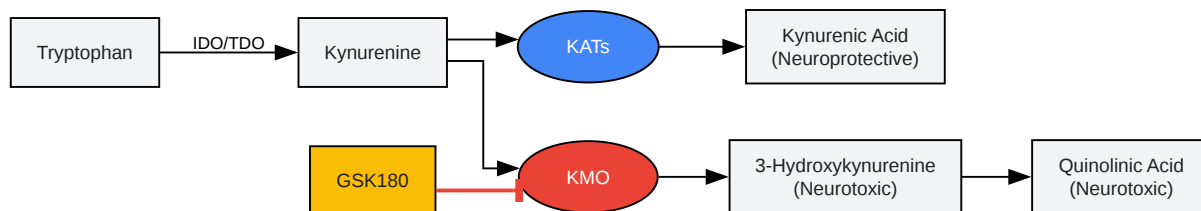
Table 3: In Vivo Pharmacodynamic Effects of GSK180 in a Rat Model

Time Post-Dose (hours)	Plasma Kynurenine (μM)	Plasma Kynurenic Acid (μM)	Reference
0	~1.5	~0.05	[4]
0.5	~10	~0.4	[4]
1	~12	~0.5	[4]
2	~10	~0.4	[4]
4	~4	~0.2	[4]
8	~2	~0.1	[4]

Note: The data in this table are estimations derived from the graphical representation in Mole DJ, et al. Nat Med. 2016 Feb;22(2):202-9. [\[4\]](#)

Signaling Pathways and Experimental Workflows

Kynurenine Pathway and GSK180 Inhibition



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